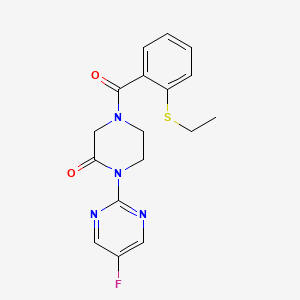
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a compound that belongs to the class of piperazinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of specific enzymes involved in various cellular processes. For example, the compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one have been extensively studied in vitro and in vivo. The compound has been shown to have inhibitory effects on various enzymes, as mentioned above. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have antiviral effects against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its high potency and specificity for target enzymes. This allows for more precise and accurate studies on the effects of enzyme inhibition. However, one limitation of using the compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is the development of new derivatives of the compound with improved potency and selectivity for specific enzymes. Another direction is the investigation of the compound's potential as an antiviral agent against other viruses. Additionally, the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could also be explored.
Métodos De Síntesis
The synthesis of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 5-fluoro-2-aminopyrimidine with 2-ethylsulfanylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes such as tyrosine kinases, which are involved in the development of cancer. The compound has also been studied for its potential as an antiviral agent, particularly against the hepatitis C virus.
Propiedades
IUPAC Name |
4-(2-ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-2-25-14-6-4-3-5-13(14)16(24)21-7-8-22(15(23)11-21)17-19-9-12(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOUQFGCATPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

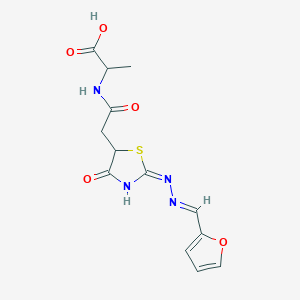
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)


![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)
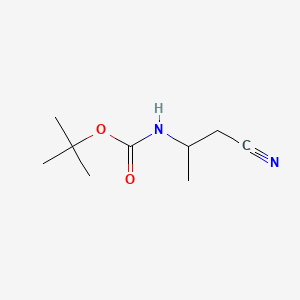
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

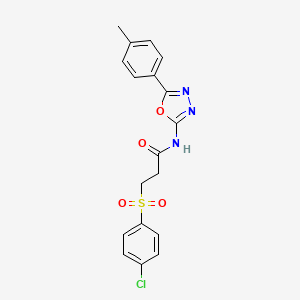

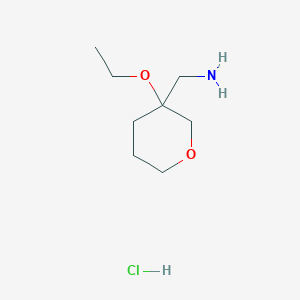
![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)